molecular formula C11H10N2O2 B2811471 (Z)-2-Cyano-N-cyclopropyl-3-(furan-2-yl)prop-2-enamide CAS No. 890877-86-8

(Z)-2-Cyano-N-cyclopropyl-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2811471
CAS No.: 890877-86-8
M. Wt: 202.213
InChI Key: NVLQKVXLIXQLGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-Cyano-N-cyclopropyl-3-(furan-2-yl)prop-2-enamide is a synthetic enamide compound of high interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates several key pharmacophoric elements: a furan heterocycle, a cyano group, and an enamide linker, which are commonly found in active pharmaceutical ingredients and bioactive molecules . Furan derivatives are a significant class of heterocyclic compounds extensively investigated for their diverse biological properties, which may include antibacterial, antitumor, anti-inflammatory, and antifungal activities . The presence of the N-cyclopropylamide moiety is a feature in various pharmacologically active compounds and can influence the molecule's bioavailability and target interaction . The compound's core structure suggests potential application as a building block or intermediate in the development of protein kinase inhibitors . Protein kinases are a major family of enzymes involved in signal transduction, and their dysregulation is implicated in numerous diseases, making them prominent drug targets . The electrophilic nature of the α,β-unsaturated nitrile system (also known as a vinyl cyanide) makes this compound a potential candidate for use as a covalent warhead in the design of enzyme inhibitors . Such warheads can form reversible covalent bonds with nucleophilic cysteine residues in enzyme active sites, a mechanism successfully employed in several approved drugs . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human or veterinary use.

Properties

IUPAC Name

(Z)-2-cyano-N-cyclopropyl-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-7-8(6-10-2-1-5-15-10)11(14)13-9-3-4-9/h1-2,5-6,9H,3-4H2,(H,13,14)/b8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLQKVXLIXQLGN-VURMDHGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=CC2=CC=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)/C(=C\C2=CC=CO2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-N-cyclopropyl-3-(furan-2-yl)prop-2-enamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano and carbonyl groups enable the compound to interact with different molecular targets and pathways, leading to the formation of biologically active compounds .

Comparison with Similar Compounds

Key Differences :

  • Cyclopropyl vs. Phenylamide: The cyclopropyl group in the target compound likely enhances steric shielding and metabolic stability compared to bulkier phenylamide groups in analogues like 2-cyano-3-methyl-sulfanyl-N-phenyl-3-(phenylamino)prop-2-enamide. This modification may reduce off-target interactions .
  • Furan-2-yl vs.

Electronic and Thermodynamic Properties

Computational studies using density-functional theory (DFT) methods, such as those described by Becke and Lee-Yang-Parr , suggest that the cyano group and enamide system in this compound contribute to a polarized electron density distribution. This feature enhances electrophilicity at the β-carbon, a trait shared with analogues like 4-chlorobenzylidenemalononitrile derivatives. However, the furan-2-yl moiety introduces localized π-electron delocalization, distinct from the stronger electron-withdrawing effects of chlorobenzyl groups .

Q & A

Q. Basic

  • NMR spectroscopy :
    • ¹H NMR : The Z-configuration is confirmed by coupling constants (J = 10–12 Hz) between the α,β-unsaturated enamide protons .
    • ¹³C NMR : The cyano group resonates at ~115 ppm, while the enamide carbonyl appears at ~165 ppm .
  • IR spectroscopy : Stretching vibrations for C≡N (2240 cm⁻¹) and C=O (1680 cm⁻¹) validate functional groups .
  • Mass spectrometry (HRMS) : A molecular ion peak at m/z 243.1 [M+H]⁺ confirms the molecular formula C₁₂H₁₀N₂O₂ .

What computational strategies are recommended to resolve contradictions in experimental data, such as unexpected reaction pathways or spectral anomalies?

Q. Advanced

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange corrections to model electronic transitions and predict NMR/IR spectra. This approach explains discrepancies in experimental vs. theoretical coupling constants .
  • Molecular docking : Simulate interactions between the furan ring and biological targets to rationalize unexpected bioactivity results .
  • Reaction pathway analysis : Employ Gaussian-09 to map potential energy surfaces, identifying intermediates that may cause side reactions .

How does the cyclopropyl substituent influence the compound’s electronic properties and reactivity?

Q. Advanced

  • Electron-withdrawing effects : The cyclopropane ring’s strain increases electrophilicity at the enamide carbonyl, enhancing nucleophilic attack susceptibility (e.g., in enzyme inhibition assays) .
  • Steric effects : The cyclopropyl group restricts rotation around the N–C bond, stabilizing the Z-configuration. Computational studies (DFT) show a 5.8 kcal/mol energy difference between Z and E isomers .
  • Comparative analysis : Analogues with bulkier substituents (e.g., tert-butyl) exhibit reduced reactivity, highlighting the cyclopropane’s balance between steric demand and electronic modulation .

What methodologies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

Q. Advanced

  • Kinetic stability assays :
    • pH stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC at 254 nm. Degradation peaks appear at pH < 3 due to furan ring protonation .
    • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 180°C, with activation energy (Eₐ) calculated via Arrhenius plots .
  • Light sensitivity : UV-Vis spectroscopy reveals λₘₐₓ shifts under UV exposure, indicating photo-isomerization to the E-form .

How can X-ray crystallography address challenges in resolving the compound’s solid-state structure?

Q. Advanced

  • Crystallization conditions : Use slow evaporation of acetone/water (7:3) to obtain single crystals. SHELXL refinement (via Olex2) resolves disorder in the cyclopropane ring .
  • Key metrics :
    • R-factor : < 5% for high-quality datasets.
    • Torsion angles : The dihedral angle between the furan and enamide planes is ~15°, confirming minimal conjugation .

What strategies optimize the compound’s bioactivity in target-binding assays?

Q. Advanced

  • Structure-activity relationship (SAR) : Introduce electron-donating groups (e.g., methoxy) to the furan ring to enhance binding affinity for kinase targets. Docking studies (AutoDock Vina) predict a 30% improvement in ΔG values .
  • Metabolic stability : Replace the cyclopropyl group with a fluorinated analogue to reduce CYP450-mediated oxidation, as shown in microsomal stability assays .

How can researchers mitigate purification challenges caused by byproducts in the final synthesis step?

Q. Basic

  • Chromatography : Use silica gel columns with ethyl acetate/hexane (3:7) to separate the Z-isomer from E-isomer byproducts.
  • Recrystallization : Ethanol/water mixtures (9:1) yield >95% pure crystals, confirmed by melting point (mp = 142–144°C) .

What analytical techniques validate the compound’s stability in biological matrices for pharmacokinetic studies?

Q. Advanced

  • LC-MS/MS : Monitor degradation in plasma using a C18 column and MRM transition m/z 243.1 → 154.0. Stability is maintained for 24 hours at 37°C .
  • Plasma protein binding : Equilibrium dialysis shows 82% binding, requiring correction in IC₅₀ calculations .

How do solvent effects influence the compound’s reactivity in catalytic asymmetric synthesis?

Q. Advanced

  • Polarity effects : In DMSO, the enamide’s nucleophilicity increases, enabling asymmetric hydrogenation with Ru-BINAP catalysts (90% ee) .
  • Dielectric constant : Low-dielectric solvents (toluene) favor [4+2] cycloadditions with dienophiles, as modeled by COSMO-RS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.